3-Bromo-4-cyanobenzene-1-sulfonyl chloride

説明

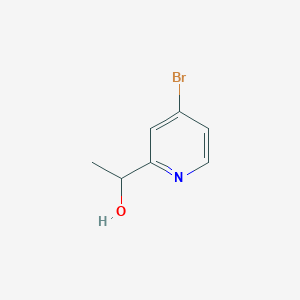

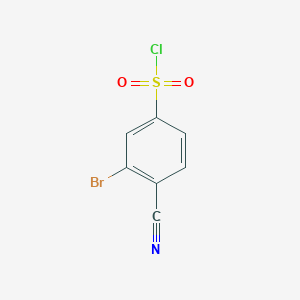

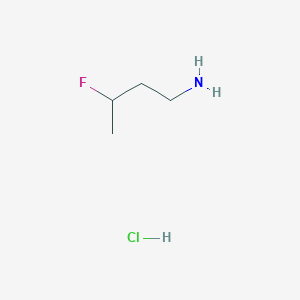

3-Bromo-4-cyanobenzene-1-sulfonyl Chloride is a chemical compound with the molecular formula C7H3BrClNO2S . It is used in various chemical reactions and has a molecular weight of 280.53 .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-cyanobenzene-1-sulfonyl Chloride is 1S/C7H3BrClNO2S/c8-7-3-6 (13 (9,11)12)2-1-5 (7)4-10/h1-3H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The predicted boiling point of 3-Bromo-4-cyanobenzene-1-sulfonyl Chloride is 400.5±40.0 °C and its predicted density is 1.94±0.1 g/cm3 .科学的研究の応用

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides, including compounds similar to 3-Bromo-4-cyanobenzene-1-sulfonyl chloride, are crucial intermediates in various chemical syntheses. They serve as precursors for the production of detergents, pharmaceuticals, dyes, and herbicides. A novel method for synthesizing sulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide has been reported, offering advantages such as high yield, simplicity, and no need for extreme conditions (Lezina, Rubtsova, & Kuchin, 2011).

Development of Clickable Reagents

1-Bromoethene-1-sulfonyl fluoride, a compound sharing functional groups with 3-Bromo-4-cyanobenzene-1-sulfonyl chloride, has been developed as a new clickable reagent. This reagent, due to its multiple reactive sites, has been utilized in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating the compound's versatility in creating functionally diverse molecules (Leng & Qin, 2018).

Molecular Structure Analysis

The gas-phase structure of 4-nitrobenzene sulfonyl chloride, similar in structure to 3-Bromo-4-cyanobenzene-1-sulfonyl chloride, has been studied using electron diffraction and quantum chemical methods. These studies provide insights into the molecular geometry and electronic structure of sulfonyl chlorides, which are essential for understanding their reactivity and designing new compounds (Petrov et al., 2009).

Spectroscopic and Theoretical Studies

Vibrational spectroscopic and theoretical studies have been conducted on 4-Cyano-2-methoxybenzenesulfonyl Chloride, a compound closely related to 3-Bromo-4-cyanobenzene-1-sulfonyl chloride. These studies highlight the compound's spectroscopic properties and its potential in biological applications, providing a foundation for understanding the chemical significance of similar sulfonyl chlorides (Nagarajan & Krishnakumar, 2018).

Application in Spectrophotometric Determination

A chromogenic reagent derived from a structure similar to 3-Bromo-4-cyanobenzene-1-sulfonyl chloride has been synthesized for the spectrophotometric determination of microamounts of cadmium(II) in wastewater. This application demonstrates the compound's utility in environmental analysis and monitoring (Shuang, 2002).

Safety and Hazards

Safety data for 3-Bromo-4-cyanobenzene-1-sulfonyl Chloride indicates that it may cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .

作用機序

Target of Action

It’s known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .

Mode of Action

The mode of action of 3-Bromo-4-cyanobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, bonding with a nucleophile to give a substitution product, or transferring a proton to a base, giving a double bond product .

Biochemical Pathways

Based on its chemical structure, it may be involved in pathways where electrophilic aromatic substitution reactions occur .

Pharmacokinetics

The compound’s molecular weight of 28053 suggests it may have suitable properties for absorption and distribution in the body.

Result of Action

Given its potential for electrophilic aromatic substitution, it may cause changes in the structure and function of target molecules .

特性

IUPAC Name |

3-bromo-4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIQSKZDKOJPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-cyanobenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)